Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate

Description

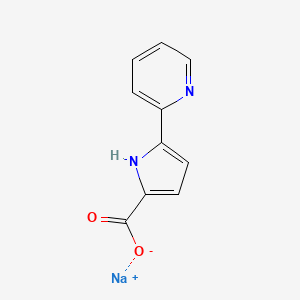

Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a pyridin-2-yl group and a carboxylate moiety at the 2-position. The sodium counterion enhances aqueous solubility, making it advantageous for applications in pharmaceuticals, coordination chemistry, and materials science. Its structure combines aromatic π-system interactions (from the pyrrole and pyridine rings) with ionic character, influencing reactivity, stability, and solubility .

Properties

IUPAC Name |

sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;/h1-6,12H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRPLWUJLLBHHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by a pyrrole ring and a pyridine moiety, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C₉H₈N₂NaO₂. Its structure allows for various chemical interactions, which are crucial for its biological activity.

The mechanism of action involves the interaction of this compound with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. The presence of the pyridine and pyrrole groups enhances its binding affinity to biological macromolecules, which is essential for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit tumor growth was demonstrated in xenograft models, where it significantly reduced tumor size compared to controls.

Case Studies

- Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of various pyrrole derivatives, including this compound. The study concluded that this compound exhibited potent activity against S. aureus and E. coli, with an MIC as low as 4.69 µg/mL .

- Anticancer Potential : A recent investigation into the anticancer effects of pyrrole derivatives highlighted that this compound could effectively inhibit cell proliferation in human cancer cell lines, demonstrating a dose-dependent response .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with specific signaling pathways involved in cell survival and proliferation, further supporting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyridine or carboxylate groups can enhance biological activity. For instance, substituents that increase electron density on the pyrrole ring improve its reactivity towards biological targets, thereby enhancing its efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that pyrrole-containing compounds can effectively inhibit bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes, making these compounds valuable in the development of new antibiotics.

Anticancer Properties

this compound has been investigated for its anticancer potential. Pyrrole derivatives have been shown to inhibit various kinases involved in cancer progression, including receptor tyrosine kinases (RTKs) such as PDGFR and VEGFR . These inhibitors can induce apoptosis in malignant cells and have demonstrated efficacy in preclinical models against diverse tumor types, including leukemia and solid tumors .

Biological Applications

Tuberculosis Treatment

The compound has shown promise in anti-tuberculosis (anti-TB) applications. A study reported that pyrrole-2-carboxamide derivatives exhibited potent anti-TB activity with minimal cytotoxicity . By modifying substituents on the pyrrole ring, researchers have enhanced the efficacy of these compounds against Mycobacterium tuberculosis, suggesting a pathway for developing effective TB therapies.

Hepatitis B Virus Modulation

Recent studies have explored the use of pyrrole-scaffold compounds as hepatitis B virus capsid assembly modulators (CAMs). These compounds have demonstrated sub-nanomolar potency and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents against hepatitis B infection . The binding characteristics of these compounds were analyzed using computational methods to optimize their design for better efficacy.

Industrial Applications

Catalysis

Pyrrole derivatives are also utilized in various catalytic processes. Their ability to act as catalysts in polymerization reactions and other chemical transformations makes them valuable in industrial chemistry . this compound may be explored for its catalytic properties, contributing to more sustainable chemical processes.

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial colony counts at low concentrations, highlighting its potential for developing new antibacterial agents. -

Cancer Therapeutics Development

In preclinical trials, this compound was tested against multiple cancer cell lines. The compound exhibited dose-dependent cytotoxicity and was effective at inhibiting tumor growth in xenograft models, suggesting its viability as a therapeutic candidate. -

Tuberculosis Drug Design

Research focused on optimizing pyrrole derivatives for anti-TB activity led to the identification of several promising candidates with enhanced potency compared to existing treatments. Structure–activity relationship studies provided insights into modifications that could improve efficacy while minimizing toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 5-position substituent and carboxylate/ester functional groups critically influence properties. Key comparisons include:

Table 1: Key Comparative Properties

Critical Analysis of Structural Variations

- Pyridine vs. Pyrrolo-Pyridine Systems : Compounds like ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate () feature saturated rings, reducing aromaticity and altering conformational flexibility compared to the planar sodium salt .

- The sodium salt’s pyridinyl group may exert similar effects while enabling π-π stacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-pyridin-2-yl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves carboxylation of the pyrrole ring followed by sodium salt formation. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-pyrrole derivatives with pyridine-2-yl groups under Pd-catalyzed coupling conditions (e.g., Suzuki-Miyaura coupling) .

- Carboxylation : Hydrolysis of ester precursors (e.g., ethyl pyrrole-2-carboxylate derivatives) using NaOH or LiOH in aqueous ethanol, followed by neutralization to isolate the sodium salt .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.

Q. How can the crystal structure of Sodium 5-pyridin-2-yl-1H-pyrrole-2-carboxylate be characterized?

- Methodological Answer :

- X-ray diffraction (XRD) : Use single-crystal XRD with SHELX software (e.g., SHELXL for refinement) to resolve the coordination geometry of the sodium ion and hydrogen-bonding networks .

- Key parameters : Monitor bond lengths (e.g., C=O in carboxylate, ~1.25 Å) and dihedral angles between pyrrole and pyridine rings to confirm planarity or distortion .

Q. What spectroscopic techniques are suitable for verifying the compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) to identify pyrrole NH (~12 ppm) and pyridine protons (~7–8 ppm). ¹³C NMR confirms the carboxylate carbon (~170 ppm) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (NH stretch) .

- Mass spectrometry : ESI-MS in negative ion mode for the [M–Na]⁻ ion .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) in Pd-catalyzed reactions. Polar solvents enhance carboxylate solubility but may reduce reaction rates due to ion pairing .

- Counterion studies : Replace Na⁺ with K⁺ or Li⁺ to assess reactivity changes (e.g., in nucleophilic acyl substitutions). Conduct conductivity measurements to correlate ion mobility with reaction efficiency .

Q. What computational methods can predict the electronic properties of Sodium 5-pyridin-2-yl-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution on the pyrrole ring .

- MD simulations : Analyze sodium ion solvation dynamics in water/DMSO mixtures using GROMACS, focusing on carboxylate coordination .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.